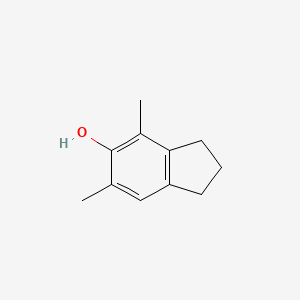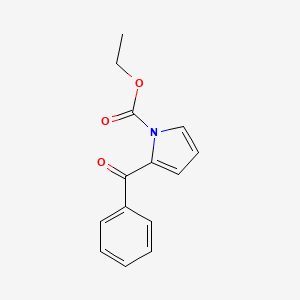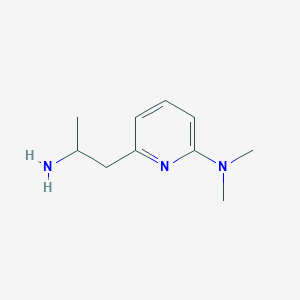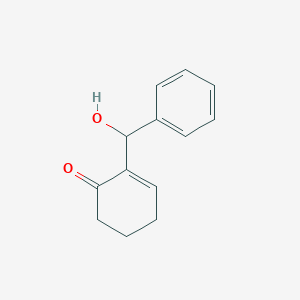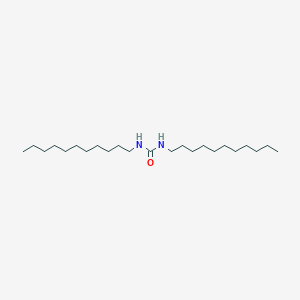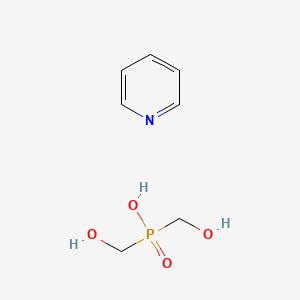phosphanium bromide CAS No. 91152-87-3](/img/structure/B14369441.png)
[4-(5-Methylfuran-2-yl)butyl](triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Methylfuran-2-yl)butylphosphanium bromide: is a chemical compound that belongs to the class of organophosphorus compounds It features a triphenylphosphonium group attached to a butyl chain, which is further substituted with a 5-methylfuran moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methylfuran-2-yl)butylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable butyl halide derivative that contains the 5-methylfuran group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often facilitated by heating or using a catalyst such as palladium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The furan ring in 4-(5-Methylfuran-2-yl)butylphosphanium bromide can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triphenylphosphonium group, where the bromide ion can be replaced by other nucleophiles such as hydroxide or cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphonium salts.
科学研究应用
Chemistry: In chemistry, 4-(5-Methylfuran-2-yl)butylphosphanium bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology: The compound has potential applications in biological research, especially in the study of phosphonium salts’ interactions with biological membranes. Its ability to cross cell membranes makes it a candidate for drug delivery systems.
Medicine: In medicine, 4-(5-Methylfuran-2-yl)butylphosphanium bromide is being investigated for its potential use in targeting mitochondria. Phosphonium salts are known to accumulate in mitochondria due to the negative membrane potential, making them useful in mitochondrial research and therapy.
Industry: Industrially, this compound can be used in the development of new materials with specific electronic or photophysical properties. It may also find applications in the field of catalysis, where phosphonium salts are used as phase-transfer catalysts.
作用机制
The mechanism of action of 4-(5-Methylfuran-2-yl)butylphosphanium bromide involves its interaction with cellular membranes and its ability to cross lipid bilayers. The triphenylphosphonium group imparts lipophilicity, allowing the compound to penetrate cell membranes. Once inside the cell, it can target specific organelles, such as mitochondria, due to the high membrane potential. The compound’s effects are mediated through its interactions with various molecular targets, including enzymes and ion channels, which can alter cellular functions and metabolic pathways.
相似化合物的比较
Triphenylphosphine: A related compound that lacks the butyl and furan substituents.
Tetraphenylphosphonium bromide: Similar in structure but with an additional phenyl group.
4-(2-Furyl)butylphosphanium bromide: Similar but with a furan ring instead of a 5-methylfuran.
Uniqueness: 4-(5-Methylfuran-2-yl)butylphosphanium bromide is unique due to the presence of the 5-methylfuran moiety, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions with biological systems, making it a valuable tool in research and industrial applications.
属性
CAS 编号 |
91152-87-3 |
|---|---|
分子式 |
C27H28BrOP |
分子量 |
479.4 g/mol |
IUPAC 名称 |
4-(5-methylfuran-2-yl)butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H28OP.BrH/c1-23-20-21-24(28-23)13-11-12-22-29(25-14-5-2-6-15-25,26-16-7-3-8-17-26)27-18-9-4-10-19-27;/h2-10,14-21H,11-13,22H2,1H3;1H/q+1;/p-1 |
InChI 键 |
KOTHDIMCSYWBHV-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(O1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


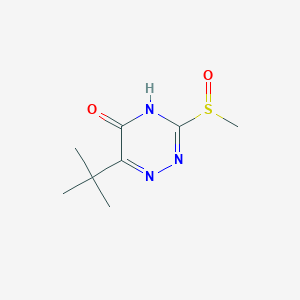
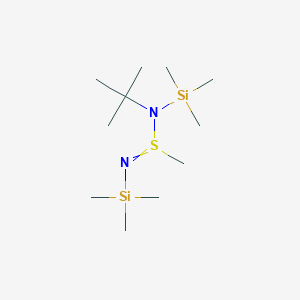
![4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane](/img/structure/B14369377.png)

![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)

